Dipyridamole-D20 (Major)
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Description
Dipyridamole-D20 (Major) is a selective inhibitor of phosphodiesterase V (PDE 5), a potent coronary vasodilator drug, and an adenosine transport inhibitor . It is also an inhibitor of platelet aggregation . The molecular formula of Dipyridamole-D20 (Major) is C24H20D20N8O4 and it has a molecular weight of 524.75 .
Molecular Structure Analysis
The molecular structure of Dipyridamole-D20 (Major) is complex, with the core structure being a pyrimido-pyrimidine ring system . It contains 24 carbon atoms, 20 deuterium atoms (a non-radioactive isotope of hydrogen), 8 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis
Dipyridamole-D20 (Major) is a yellow powder . It is slightly soluble in DMSO and methanol . The product format is neat .Mechanism of Action
Dipyridamole-D20 (Major) likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It also potentiates the effect of prostacyclin and inhibits phosphodiesterase enzyme activity, leading to an increase in intracellular cAMP . Furthermore, it inhibits cellular uptake of adenosine, making more available to act on coronary vessels, leading to vasodilation .
Safety and Hazards
Properties
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKFCXSFNUWAM-KHKAULECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])N(CCO)CCO)N(CCO)CCO)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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